N-[(1-benzylpiperidin-4-yl)methyl]-1-(2-fluorophenyl)methanesulfonamide
CAS No.: 953154-98-8
Cat. No.: VC5745763
Molecular Formula: C20H25FN2O2S
Molecular Weight: 376.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953154-98-8 |
|---|---|
| Molecular Formula | C20H25FN2O2S |
| Molecular Weight | 376.49 |
| IUPAC Name | N-[(1-benzylpiperidin-4-yl)methyl]-1-(2-fluorophenyl)methanesulfonamide |
| Standard InChI | InChI=1S/C20H25FN2O2S/c21-20-9-5-4-8-19(20)16-26(24,25)22-14-17-10-12-23(13-11-17)15-18-6-2-1-3-7-18/h1-9,17,22H,10-16H2 |
| Standard InChI Key | UBVWVKYQOUFTOB-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2F)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-[(1-Benzylpiperidin-4-yl)methyl]-1-(2-fluorophenyl)methanesulfonamide features a piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with a methylsulfonamide-linked 2-fluorophenyl moiety. The IUPAC name reflects this configuration: N-[(1-benzylpiperidin-4-yl)methyl]-1-(2-fluorophenyl)methanesulfonamide. Key structural attributes include:
-
Piperidine Core: A six-membered nitrogen-containing ring, conferring conformational flexibility and potential for hydrogen bonding.
-
Benzyl Substituent: Enhances lipophilicity, influencing membrane permeability and pharmacokinetic properties.
-
2-Fluorophenyl Methanesulfonamide: The sulfonamide group () provides hydrogen-bond acceptor/donor sites, while the fluorine atom introduces electronegativity and metabolic stability.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 376.49 g/mol |
| SMILES | |
| InChI Key | UBVWVKYQOUFTOB-UHFFFAOYSA-N |
| PubChem CID | 16887830 |
Synthesis and Reaction Pathways
Synthetic Strategies
The compound’s synthesis involves multi-step organic reactions, typically beginning with the preparation of the piperidine intermediate. A plausible route includes:
-
Benzylation of Piperidine: Reacting piperidine with benzyl bromide under basic conditions to form 1-benzylpiperidine.
-
Methylation at the 4-Position: Introducing a methyl group via alkylation, yielding 1-benzylpiperidin-4-ylmethanol.
-
Sulfonamide Formation: Coupling the alcohol with 2-fluorophenyl methanesulfonyl chloride in the presence of a dehydrating agent.
Challenges include optimizing reaction yields and purity, particularly during sulfonamide bond formation, where steric hindrance from the benzyl group may necessitate elevated temperatures or catalytic assistance.
Analytical Characterization
Structural confirmation relies on spectroscopic techniques:
-
NMR: and NMR spectra resolve the benzyl, piperidine, and fluorophenyl signals.
-
Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 376.49.
Research Applications and Comparative Analysis
Medicinal Chemistry
The compound’s scaffold is being explored for:
-
Antidepressants: Piperidine derivatives often target monoamine transporters.
-
Anticancer Agents: LSD1 inhibitors (e.g., analogs in EP2688568B1) show promise in leukemia models .
Table 2: Comparison with Structural Analogs
| Compound | Target | Activity |
|---|---|---|
| N1-((1-Benzylpiperidin-4-yl)methyl)-N2-(2,4-difluorophenyl)oxalamide | Unknown | Under investigation |
| Cyclopropylamine derivatives | LSD1 | IC < 100 nM |
Challenges and Future Directions
Knowledge Gaps
-
Solubility and ADMET Profiles: No data exist on aqueous solubility, metabolic stability, or toxicity.
-
Target Identification: High-throughput screening is needed to elucidate primary biological targets.
Synthetic Optimization
Future work should prioritize:
-
Catalytic Asymmetric Synthesis: Enantioselective routes to access stereochemically pure variants.
-
Prodrug Strategies: Enhancing bioavailability through ester or amide prodrugs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume